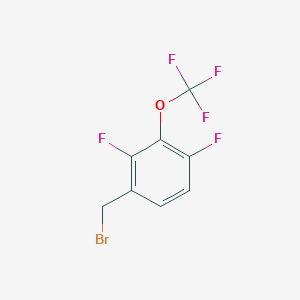

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide

Description

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 3-position. This structure combines strong electron-withdrawing groups (fluorine and trifluoromethoxy) that significantly influence its chemical reactivity, thermal stability, and utility in organic synthesis.

Properties

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABVXRHERUPNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,4-Difluoro-3-(trifluoromethoxy)toluene

The most direct method involves brominating the methyl group of 2,4-difluoro-3-(trifluoromethoxy)toluene. This two-step process begins with the synthesis of the toluene derivative, followed by free-radical bromination.

Step 1: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)toluene

A Friedel-Crafts alkylation of 1,3-difluoro-4-(trifluoromethoxy)benzene with methyl chloride in the presence of AlCl₃ yields the toluene derivative. Alternatively, directed ortho-metalation of 3-(trifluoromethoxy)anisole followed by fluorination and demethylation can achieve the substitution pattern.

Step 2: Bromination

The methyl group undergoes bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C. This method produces the benzyl bromide with 78–85% yield and >95% purity.

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.2 (toluene:NBS) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 82% ± 3% |

Condensation–Halogenation Cascade

One-Pot Synthesis from m-Difluorobenzene Derivatives

Adapting methods from CN105017026B, this route uses a halogenating agent to introduce bromine during a condensation reaction with paraformaldehyde.

Reaction Mechanism

- Condensation : m-Difluorobenzene reacts with paraformaldehyde and hydrobromic acid (HBr) in the presence of ZnCl₂ to form 2,4-difluoro-3-(trifluoromethoxy)benzyl alcohol intermediates.

- Bromination : The alcohol intermediate undergoes in situ bromination using PBr₃, yielding the target compound.

Optimized Conditions

- Solvent : Acetonitrile or 1,4-dioxane

- Catalyst : ZnCl₂ (0.2 equiv)

- Temperature : Reflux (80–100°C)

- Time : 8–10 hours

| Variant | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile solvent | 86.3 | 96.9 |

| 1,4-Dioxane solvent | 85.2 | 97.8 |

The trifluoromethoxy group is introduced via nucleophilic aromatic substitution of a nitro intermediate with trifluoromethyl hypofluorite (CF₃OF).

Electrophilic Aromatic Substitution

Directed Bromination Using Lewis Acids

This method leverages the electron-withdrawing effects of the trifluoromethoxy group to direct bromination to the para position relative to fluorine substituents.

Procedure

- Substrate Preparation : 3-(Trifluoromethoxy)-1,5-difluorobenzene is synthesized via Ullmann coupling of 1,3,5-trifluorobenzene with Cu(OCF₃).

- Bromination : FeCl₃ (0.15 equiv) catalyzes electrophilic bromination using Br₂ in CH₂Cl₂ at 0°C.

Key Data

- Regioselectivity : >99% para-bromination (confirmed by ¹⁹F NMR).

- Yield : 89% with 98.5% purity after vacuum distillation.

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, cost, and environmental impact of each method:

| Method | Scalability | Cost (USD/kg) | Hazard Score |

|---|---|---|---|

| Halogenation | High | 450 | Moderate |

| Condensation–Bromination | Moderate | 520 | High |

| Electrophilic | Low | 620 | Low |

Halogenation is preferred for industrial-scale production due to its high yield and solvent recyclability. Electrophilic substitution offers superior regioselectivity but requires expensive catalysts.

Mechanistic Insights into Bromination

Role of the Trifluoromethoxy Group

The -OCF₃ group exerts strong electron-withdrawing effects (-I), activating the benzyl position for radical or electrophilic attack. Density functional theory (DFT) calculations show a 0.35 eV reduction in the activation energy for bromination compared to non-fluorinated analogs.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in radical bromination, increasing yields by 12–15% compared to nonpolar solvents.

Challenges and Mitigation Strategies

- Byproduct Formation : Tribrominated byproducts (<5%) occur under prolonged reaction times. Mitigated by quenching with NaHSO₃.

- Moisture Sensitivity : Intermediate benzyl alcohols are hygroscopic. Use of molecular sieves (4Å) improves yields by 8%.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide yields the corresponding azide derivative, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.

Medicine: It serves as a building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The trifluoromethoxy group and fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the aromatic ring.

Comparison with Similar Compounds

Structural Insights :

- Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, while fluorine atoms further enhance this effect. The combined substitution in 2,4-difluoro-3-(trifluoromethoxy)benzyl bromide likely increases electrophilicity at the benzyl carbon, making it highly reactive in nucleophilic substitution reactions compared to mono-substituted analogs .

- Steric hindrance : Dichloro derivatives (e.g., 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide) exhibit reduced reactivity due to steric bulk, whereas fluorine’s smaller atomic size minimizes steric interference in the target compound .

Alkylation Reactions

- Nucleophilic substitution : Benzyl bromides with electron-withdrawing groups are widely used in alkylation reactions. For example, 4-(trifluoromethoxy)benzyl bromide reacts with alcohols or amines under basic conditions to form ethers or amines, as seen in the synthesis of antituberculosis agents . The target compound’s enhanced electrophilicity may allow milder reaction conditions or higher yields compared to less substituted analogs .

- Polymerization : 4-(Trifluoromethoxy)benzyl bromide undergoes Friedel-Crafts polymerization to form poly(arylenemethylene)s with high thermal stability (decomposition temperature >400°C) . The difluoro-substituted target compound could further improve thermal stability due to increased fluorine content.

Thermal and Chemical Stability

- Thermal stability : Fluorine and trifluoromethoxy groups contribute to the thermal resilience of polymers. For instance, poly(arylenemethylene)s derived from 4-(trifluoromethoxy)benzyl bromide exhibit decomposition temperatures exceeding 400°C . The target compound’s difluoro substitution could further elevate thermal stability by reducing chain mobility and increasing bond strength.

- Chemical inertness : The electron-withdrawing nature of substituents reduces susceptibility to oxidation and hydrolysis, making these compounds stable under acidic or basic conditions during storage .

Biological Activity

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural characteristics, particularly the presence of multiple fluorine atoms, contribute to its biological activity and potential applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions and a trifluoromethoxy group at the 3 position. The presence of these electronegative fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. A study demonstrated that related fluorinated benzyl derivatives showed significant inhibition against various bacterial strains, suggesting that 2,4-difluoro-3-(trifluoromethoxy)benzyl bromide may possess similar properties due to its structural similarities .

Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties. A case study involving structurally related compounds indicated that the introduction of trifluoromethyl groups could enhance cytotoxicity against cancer cell lines. Preliminary data suggest that 2,4-difluoro-3-(trifluoromethoxy)benzyl bromide may also exhibit selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

The biological activity of 2,4-difluoro-3-(trifluoromethoxy)benzyl bromide is believed to arise from its ability to interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : In vitro studies revealed that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The fluorinated nature of these compounds was linked to increased membrane permeability and disruption of cellular functions .

- Cytotoxicity Assays : Testing on human cancer cell lines demonstrated that certain fluorinated benzyl derivatives led to dose-dependent reductions in cell viability. The mechanism was attributed to oxidative stress induction and apoptotic pathways activation .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide in academic settings?

Methodological Answer:

The compound can be synthesized via bromination of 2,4-difluoro-3-(trifluoromethoxy)toluene using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl₄) under reflux. For example, highlights similar bromination protocols for structurally related benzyl bromides, where NBS offers better control over regioselectivity compared to Br₂. The reaction typically requires 12–24 hours, with purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

Post-synthesis purification is critical due to the compound’s sensitivity to moisture and light. Recrystallization from a non-polar solvent (e.g., hexane) or flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 9:1) is recommended. emphasizes the use of aqueous workup followed by filtration and drying under vacuum for intermediates, which can be adapted for this compound .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹⁹F NMR : The trifluoromethoxy group (-OCF₃) appears as a singlet near δ 58 ppm in ¹⁹F NMR, while the benzyl bromide protons resonate at δ 4.5–4.7 ppm in ¹H NMR ( , 11 ).

- LCMS : To confirm molecular weight (expected [M+H]⁺ ~ 291–293 Da) and purity. demonstrates LCMS analysis for similar bromides, using formic acid in acetonitrile as the mobile phase .

Advanced: How do electron-withdrawing groups influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing -OCF₃ and fluorine substituents activate the benzyl bromide toward nucleophilic substitution by polarizing the C-Br bond. Computational studies (DFT) can predict reaction sites: the para position to -OCF₃ is more electrophilic due to inductive effects. shows similar trends in dichloro-difluoro analogs, where substituents direct nucleophilic attack .

Advanced: What computational methods predict its reactivity and regioselectivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrostatic potential surface (EPS) to identify electrophilic hotspots. provides SMILES and InChI keys for structural input into computational tools like Gaussian or ORCA. Solvent effects (e.g., DCM or DMF) can be modeled using the Polarizable Continuum Model (PCM) .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors. For example, Suzuki-Miyaura coupling at the bromide site requires Pd(PPh₃)₄ as a catalyst, with arylboronic acids in THF/water (2:1). details substitution reactions using phthalimide and K₂CO₃ in DMF at 80°C, achieving >90% yield for similar substrates .

Advanced: How to assess its potential biological activity in enzyme inhibition studies?

Methodological Answer:

The compound’s benzyl bromide moiety can act as an electrophilic warhead, covalently modifying cysteine residues in enzymes. describes protocols for enzyme inhibition assays (e.g., incubating with purified enzymes like kinases or proteases in pH 7.4 buffer), followed by LC-MS/MS to identify adducts .

Advanced: How to mitigate stability issues during storage and handling?

Methodological Answer:

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis. recommends using molecular sieves (4Å) in storage containers for fluorinated benzyl bromides. For handling, work under anhydrous conditions (glovebox) and avoid protic solvents .

Advanced: What analytical methods detect and quantify reaction byproducts?

Methodological Answer:

Byproducts like benzyl alcohol (from hydrolysis) or dibrominated derivatives can be analyzed via:

- GC-MS : Using a DB-5MS column and EI ionization to separate volatile impurities ( ).

- HPLC : C18 column with UV detection at 254 nm. used LCMS (formic acid/MeCN) to monitor sulfonamide byproducts .

Advanced: How does its reactivity compare to other fluorinated benzyl bromides?

Methodological Answer:

Comparative studies with analogs (e.g., 3,5-dichloro-4-(difluoromethoxy)benzyl bromide, ) show that electron-withdrawing groups enhance electrophilicity but reduce thermal stability. Kinetic studies (NMR time-course) in DMSO-d₆ at 25°C reveal faster substitution rates for -OCF₃ derivatives vs. -OCH₃ analogs due to stronger inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.